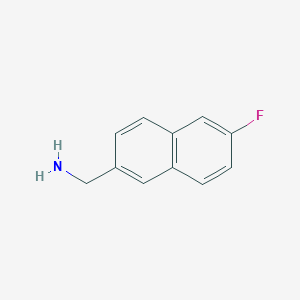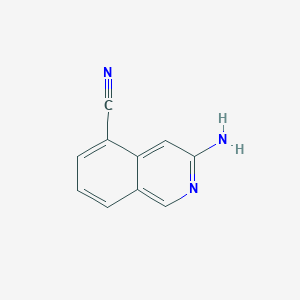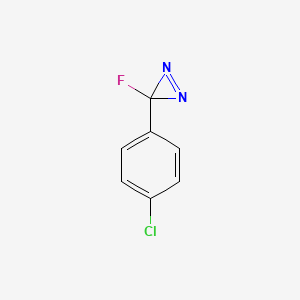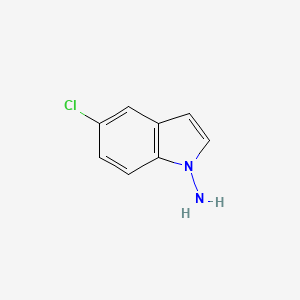
(2-Methylquinolin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylquinolin-5-yl)methanol is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound is characterized by a quinoline ring substituted with a methyl group at the second position and a hydroxymethyl group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-5-yl)methanol can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above-mentioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline carboxylic acids or quinoline aldehydes.
Reduction: The compound can be reduced to form quinoline derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Quinoline carboxylic acids, quinoline aldehydes.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
(2-Methylquinolin-5-yl)methanol has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methylquinolin-5-yl)methanol depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor, receptor agonist, or antagonist. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound of (2-Methylquinolin-5-yl)methanol, known for its wide range of biological activities.
2-Methylquinoline: A closely related compound with a methyl group at the second position but lacking the hydroxymethyl group.
5-Hydroxyquinoline: A compound with a hydroxyl group at the fifth position but lacking the methyl group.
Uniqueness: this compound is unique due to the presence of both a methyl group at the second position and a hydroxymethyl group at the fifth position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
141234-06-2 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(2-methylquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-10-9(7-13)3-2-4-11(10)12-8/h2-6,13H,7H2,1H3 |
Clé InChI |
LONKUCWJTKMRIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC(=C2C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


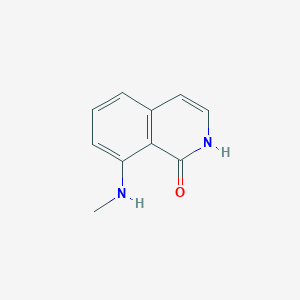

![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
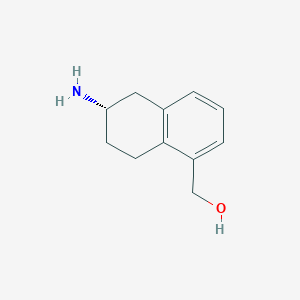
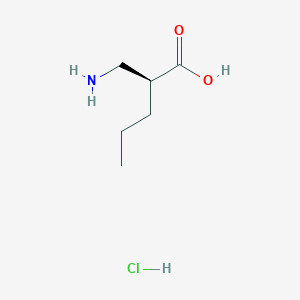
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
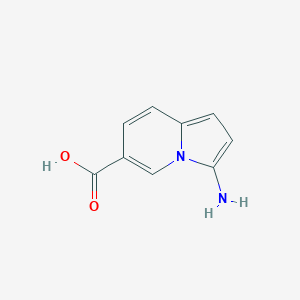
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
